3-[(3R,4R)-1-Benzyl-3,4-dimethylpiperidin-4-yl]benzamide
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Overview
Description
3-[(3R,4R)-1-Benzyl-3,4-dimethylpiperidin-4-yl]benzamide is a chemical compound with the molecular formula C21H26N2O It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3R,4R)-1-Benzyl-3,4-dimethylpiperidin-4-yl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 1-benzyl-4-methyl-3-ketone piperidine.
Reaction with Methylamine: The ketone is reacted with methylamine in the presence of a reducing agent such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3) to form the corresponding amine.
Formation of Benzamide: The resulting amine is then reacted with benzoyl chloride in the presence of a base such as triethylamine (NEt3) to form the benzamide derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(3R,4R)-1-Benzyl-3,4-dimethylpiperidin-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Benzoyl chloride (C6H5COCl) in the presence of a base like triethylamine (NEt3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3-[(3R,4R)-1-Benzyl-3,4-dimethylpiperidin-4-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of novel pharmaceutical compounds, particularly as a potential therapeutic agent for various diseases.
Biological Research: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Chemical Research: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Industrial Applications: The compound can be used in the production of specialty chemicals and intermediates for other chemical processes.
Mechanism of Action
The mechanism of action of 3-[(3R,4R)-1-Benzyl-3,4-dimethylpiperidin-4-yl]benzamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-1-Benzyl-3,4-pyrrolidindiol: A similar compound with a pyrrolidine ring instead of a piperidine ring.
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine: A related compound with a similar structure but different functional groups.
Uniqueness
3-[(3R,4R)-1-Benzyl-3,4-dimethylpiperidin-4-yl]benzamide is unique due to its specific combination of a benzamide group and a piperidine ring. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
654648-20-1 |
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Molecular Formula |
C21H26N2O |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
3-[(3R,4R)-1-benzyl-3,4-dimethylpiperidin-4-yl]benzamide |
InChI |
InChI=1S/C21H26N2O/c1-16-14-23(15-17-7-4-3-5-8-17)12-11-21(16,2)19-10-6-9-18(13-19)20(22)24/h3-10,13,16H,11-12,14-15H2,1-2H3,(H2,22,24)/t16-,21+/m0/s1 |
InChI Key |
CGEOEOJHYVCVCC-HRAATJIYSA-N |
Isomeric SMILES |
C[C@H]1CN(CC[C@@]1(C)C2=CC=CC(=C2)C(=O)N)CC3=CC=CC=C3 |
Canonical SMILES |
CC1CN(CCC1(C)C2=CC=CC(=C2)C(=O)N)CC3=CC=CC=C3 |
Origin of Product |
United States |
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